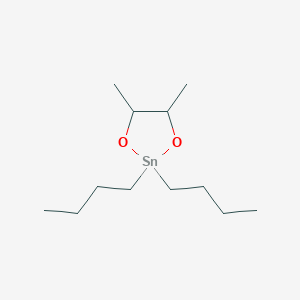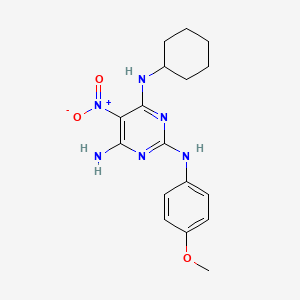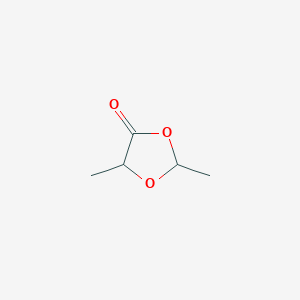
2,5-Dimethyl-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C5H8O3. It is a cyclic carbonate, characterized by a five-membered ring containing two oxygen atoms and one carbonyl group. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-1,3-dioxolan-4-one can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . Another method involves the reaction of 3-hydroxy-2-butanone with methyl carbonate in the presence of sodium methylate and sodium ethylate as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves the use of environmentally friendly and cost-effective methods. One such method is the solvent-free green synthesis, which uses organic acids as catalysts and glycerol as a raw material . This method is advantageous due to its high yield and low environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and other derivatives.
Reduction: Reduction reactions can yield alcohols and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly with amines and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbonates and carboxylic acids.
Reduction: Alcohols and ethers.
Substitution: Amines and esters.
Scientific Research Applications
2,5-Dimethyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and pro-drugs.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,3-dioxolan-4-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-one: Similar in structure but differs in the position of the methyl groups.
4,5-Dimethyl-1,3-dioxolan-2-one: Another cyclic carbonate with a different substitution pattern.
Uniqueness: 2,5-Dimethyl-1,3-dioxolan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
4051-08-5 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
2,5-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C5H8O3/c1-3-5(6)8-4(2)7-3/h3-4H,1-2H3 |
InChI Key |
HZEDJCAGLIJEAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


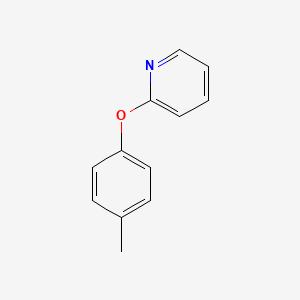
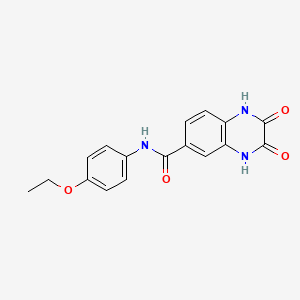
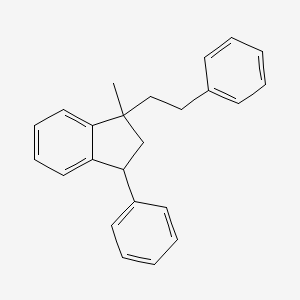

![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
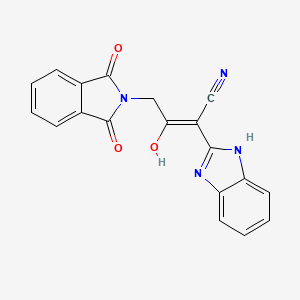
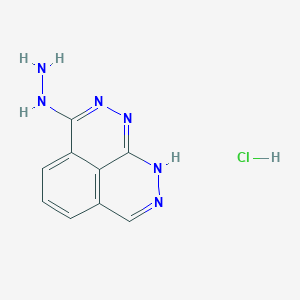
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
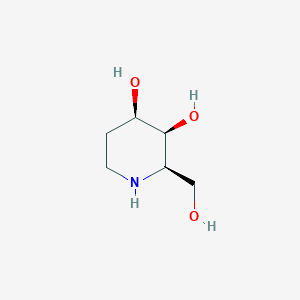

![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
